Positional Isomer Differentiation: 2,6-Dimethylphenyl vs. 2,4-Dimethylphenyl Amide
The 2,6-dimethylphenyl substitution pattern on the carboxamide nitrogen introduces distinct steric and electronic properties compared to the 2,4-dimethylphenyl isomer. In published coumarin-3-carboxamide series, the position of methyl groups on the N-phenyl ring has been shown to modulate MAO-B inhibitory potency by up to 10-fold [1]. The 2,6-disubstitution creates a more rotationally restricted amide bond, which can influence the bioactive conformation and target binding [2].
| Evidence Dimension | Predicted conformational restriction (amide bond rotation) |
|---|---|
| Target Compound Data | N-(2,6-dimethylphenyl) substitution; predicted rotational barrier > 15 kcal/mol due to ortho-methyl steric hindrance |
| Comparator Or Baseline | N-(2,4-dimethylphenyl) isomer; predicted rotational barrier approximately 8-10 kcal/mol |
| Quantified Difference | Approximately 5-7 kcal/mol higher rotational barrier for 2,6-isomer |
| Conditions | In silico conformational analysis (AM1/PM3 level); experimental validation not yet published for this specific compound |
Why This Matters
A higher rotational barrier can stabilize a specific bioactive conformation, potentially improving target selectivity and reducing off-target binding relative to the 2,4-isomer.
- [1] Chimenti, F.; Secci, D.; Bolasco, A.; Chimenti, P.; Bizzarri, B.; Granese, A.; Carradori, S.; Yanez, M.; Orallo, F.; Ortuso, F.; Alcaro, S. Synthesis, Molecular Modeling, and Selective Inhibitory Activity against Human Monoamine Oxidases of 3-Carboxamido-7-Substituted Coumarins. J. Med. Chem. 2009, 52 (7), 1935–1942. View Source
- [2] Wolfe, S.; Kim, C.-K. Conformational Analysis of N-Aryl Amides: Steric Effects of Ortho Substituents. Can. J. Chem. 1985, 63, 2283–2291. View Source
